molecular formula C22H12F6O6S2 B136744 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 128544-05-8

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Cat. No.: B136744
CAS No.: 128544-05-8
M. Wt: 550.5 g/mol
InChI Key: OYJLCOSEYYZULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is a chiral compound widely used in asymmetric synthesis. It is known for its high yield and enantioselective results, making it a valuable ligand in various chemical reactions. The compound is characterized by its unique structure, which includes two naphthalene rings connected by a binaphthyl linkage, with trifluoromethanesulfonate groups attached at the 2,2’ positions.

Preparation Methods

The synthesis of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) typically involves the triflation of BINOL (1,1’-bi-2-naphthol). One common method includes the use of trifluoromethanesulfonic acid (TfOH) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) as reagents . The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can participate in redox reactions, often facilitated by metal catalysts.

    Cyclometalation: This reaction involves the formation of metal-ligand complexes, which are useful in catalysis.

Common reagents used in these reactions include sodium acetate, acetonitrile, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nucleophiles involved.

Scientific Research Applications

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in the study of biological systems and the development of pharmaceuticals.

    Medicine: It is employed in the synthesis of chiral drugs, which are crucial for achieving the desired therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) exerts its effects involves its role as a chiral ligand. It coordinates with metal centers to form complexes that can catalyze asymmetric reactions. The trifluoromethanesulfonate groups enhance the compound’s reactivity and stability, allowing it to effectively participate in various chemical transformations .

Comparison with Similar Compounds

Similar compounds to ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) include:

    ®-[1,1’-Binaphthalene]-2,2’-diyl bis(triphenylsilyl): Another chiral ligand used in asymmetric synthesis.

    ®-[1,1’-Binaphthalene]-2,2’-diyl bis(methoxymethoxy): Known for its use in enantioselective catalysis.

What sets ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) apart is its high enantioselectivity and yield, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLCOSEYYZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155257
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128544-05-8, 128575-34-8, 126613-06-7
Record name (S)-BINOL bis(triflate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128544-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128575-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126613-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126613067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Reactant of Route 2
Reactant of Route 2
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Reactant of Route 3
Reactant of Route 3
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Reactant of Route 4
Reactant of Route 4
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Reactant of Route 5
Reactant of Route 5
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Reactant of Route 6
Reactant of Route 6
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.